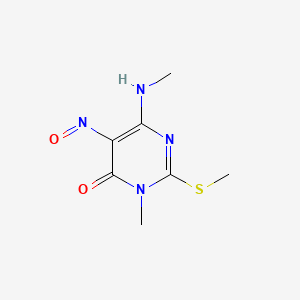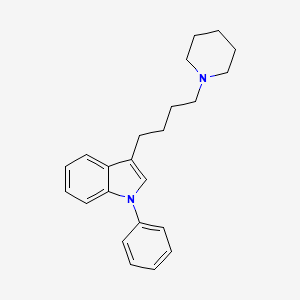
(+-)-(1alpha,4alpha)-4-(6-chloro-9H-purin-9-yl)-2-cyclopentenylcarbinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-(1alpha,4alpha)-4-(6-chloro-9H-purin-9-yl)-2-cyclopentenylcarbinol is a complex organic compound that features a purine base attached to a cyclopentenylcarbinol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-(1alpha,4alpha)-4-(6-chloro-9H-purin-9-yl)-2-cyclopentenylcarbinol typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, which is then chlorinated to introduce the chloro group at the 6-position. The cyclopentenylcarbinol moiety is synthesized separately and then coupled with the chlorinated purine base under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(±)-(1alpha,4alpha)-4-(6-chloro-9H-purin-9-yl)-2-cyclopentenylcarbinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group on the purine base can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a variety of substituted purine derivatives.
Scientific Research Applications
(±)-(1alpha,4alpha)-4-(6-chloro-9H-purin-9-yl)-2-cyclopentenylcarbinol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, including cancer and viral infections.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (±)-(1alpha,4alpha)-4-(6-chloro-9H-purin-9-yl)-2-cyclopentenylcarbinol involves its interaction with molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with biological processes like DNA replication or protein synthesis. The cyclopentenylcarbinol moiety may enhance the compound’s binding affinity or stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine group but a different overall structure.
2-Chloro-4-fluorophenol: A compound with a chloro and fluoro group attached to a phenol ring, used in various chemical applications.
Uniqueness
(±)-(1alpha,4alpha)-4-(6-chloro-9H-purin-9-yl)-2-cyclopentenylcarbinol is unique due to its combination of a purine base and a cyclopentenylcarbinol structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that similar compounds cannot.
Properties
CAS No. |
118237-77-7 |
|---|---|
Molecular Formula |
C11H11ClN4O |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
[(1S,4R)-4-(6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C11H11ClN4O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h1-2,5-8,17H,3-4H2/t7-,8+/m1/s1 |
InChI Key |
FAULCZNVQKAPHC-SFYZADRCSA-N |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=CN=C3Cl)CO |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C2N=CN=C3Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



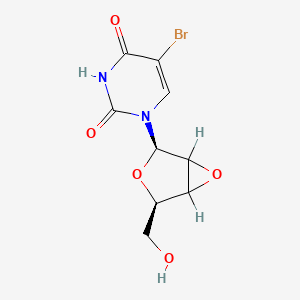
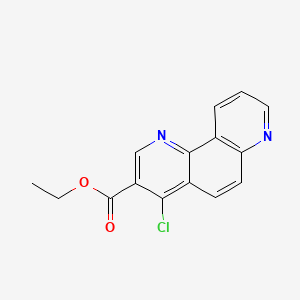
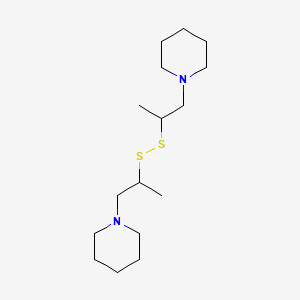
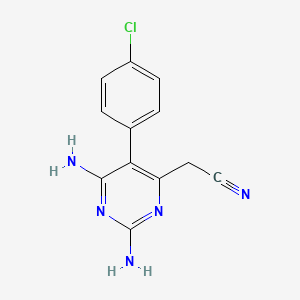
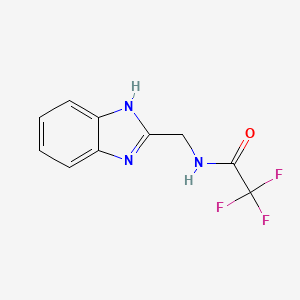
![2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid](/img/structure/B15196477.png)
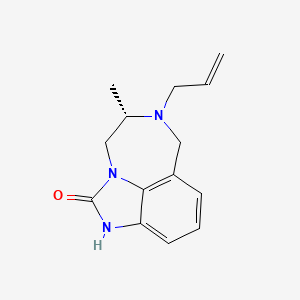
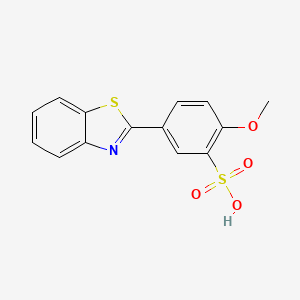
![5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)
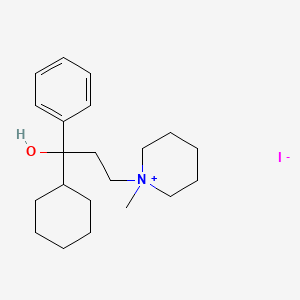
![N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)
